molecular formula C17H15ClN4O B14934906 3-(3-chlorophenyl)-1-methyl-N-(5-methylpyridin-2-yl)-1H-pyrazole-5-carboxamide

3-(3-chlorophenyl)-1-methyl-N-(5-methylpyridin-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B14934906
M. Wt: 326.8 g/mol
InChI Key: LGZWWNKKWKYEAD-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-1-methyl-N-(5-methylpyridin-2-yl)-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by a 3-chlorophenyl substituent at the pyrazole ring’s third position and a 5-methylpyridin-2-yl group as the amide substituent. Pyrazole derivatives are widely studied due to their pharmacological and agrochemical applications, with structural modifications influencing bioavailability, receptor affinity, and metabolic stability .

Key structural features of this compound include:

  • Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms.
  • 3-Chlorophenyl group: Enhances lipophilicity and may influence binding interactions.

No direct pharmacological data for this compound are available in the evidence, but structurally similar pyrazole-carboxamides exhibit diverse biological activities, including serotonin receptor modulation () and kinase inhibition.

Properties

Molecular Formula

C17H15ClN4O

Molecular Weight

326.8 g/mol

IUPAC Name

5-(3-chlorophenyl)-2-methyl-N-(5-methylpyridin-2-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C17H15ClN4O/c1-11-6-7-16(19-10-11)20-17(23)15-9-14(21-22(15)2)12-4-3-5-13(18)8-12/h3-10H,1-2H3,(H,19,20,23)

InChI Key

LGZWWNKKWKYEAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=CC(=NN2C)C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-1-methyl-N-(5-methylpyridin-2-yl)-1H-pyrazole-5-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the reaction of a suitable hydrazine derivative with a β-diketone or an α,β-unsaturated carbonyl compound to form the pyrazole ring.

    Substitution reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-1-methyl-N-(5-methylpyridin-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination or electrophilic aromatic substitution using nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3-chlorophenyl)-1-methyl-N-(5-methylpyridin-2-yl)-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-1-methyl-N-(5-methylpyridin-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key analogues and their properties:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties/Activities Reference ID
3-(3-Chlorophenyl)-1-methyl-N-(5-methylpyridin-2-yl)-1H-pyrazole-5-carboxamide 3-ClPh, N-(5-MePy-2-yl) ~342.8 (calculated) Unknown; inferred lipophilicity from Cl and pyridine
1-Methyl-N-(5-methylpyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide (6j) 3-CF₃, N-(5-MePy-2-yl) 284.24 NMR (δ 10.34 NH), IR (ν 1653 cm⁻¹ C=O), MS m/z 285 [M+H]+
1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane 3-ClPh, 1,4-diazepane ~278.7 (calculated) High 5-HT7R selectivity (Ki < 10 nM)
N-(3-Chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide 5-CF₃, N-(3-ClPh) 333.71 IR (ν 1653 cm⁻¹ C=O), potential agrochemical use
3-Bromo-1-(3-chloropyridin-2-yl)-N-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide 3-Br, 1-(3-ClPy), N-(4-EtOPh) 421.68 Crystallographic data (monoclinic P21/c, a=16.821 Å)

Key Findings from Comparative Analysis

Electronic and Steric Effects
  • Trifluoromethyl (CF₃) vs. This is reflected in 6j's higher melting point (135–138°C) and distinct IR absorption at 1653 cm⁻¹ (C=O stretch) .
  • Amide Substituents : Replacing the 5-methylpyridin-2-yl group with a 4-ethoxyphenyl () or 3-chlorophenyl () alters hydrogen-bonding capacity and solubility. For example, the 4-ethoxyphenyl group in ’s compound increases hydrophobicity, as evidenced by its crystalline packing (V = 1693.7 ų) .

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